molecular formula C26H36N2O4 B14950171 4-(decyloxy)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide

4-(decyloxy)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide

Cat. No.: B14950171
M. Wt: 440.6 g/mol
InChI Key: OVIOZQMCQKMBGC-NHFJDJAPSA-N
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Description

4-(Decyloxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C24H32N2O4 It is a derivative of benzohydrazide, characterized by the presence of a decyloxy group and a dimethoxyphenylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decyloxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzohydrazide moiety.

    Reduction: Reduced forms of the hydrazide group.

    Substitution: Substituted benzohydrazide derivatives.

Scientific Research Applications

4-(Decyloxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(decyloxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Decyloxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide is unique due to the combination of the decyloxy chain and the dimethoxyphenylmethylidene moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler derivatives.

Properties

Molecular Formula

C26H36N2O4

Molecular Weight

440.6 g/mol

IUPAC Name

4-decoxy-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C26H36N2O4/c1-4-5-6-7-8-9-10-11-18-32-23-15-13-22(14-16-23)26(29)28-27-20-21-12-17-24(30-2)25(19-21)31-3/h12-17,19-20H,4-11,18H2,1-3H3,(H,28,29)/b27-20+

InChI Key

OVIOZQMCQKMBGC-NHFJDJAPSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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